molecular formula C14H13FN2O3S B3054367 N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide CAS No. 599-78-0

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide

Cat. No.: B3054367
CAS No.: 599-78-0
M. Wt: 308.33 g/mol
InChI Key: PPBFHDWNOYRJBV-UHFFFAOYSA-N
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Description

“N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide” is a chemical compound with the molecular formula C14H15N3O5S2 . It has an average mass of 369.416 Da and a monoisotopic mass of 369.045319 Da . This compound is part of a new series of N-[4-[N-[4-[5-[4-(benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl]phenyl]sulfamoyl]phenyl]acetamide derivatives .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in the literature . The compounds were synthesized and elucidated by spectral data .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by its molecular formula C14H15N3O5S2 . The structure includes a sulfamoyl group attached to a phenyl ring, which is further connected to an acetamide group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives have been studied in the context of their pharmacological properties . The compounds were subjected to in vitro evaluation for anti-inflammatory and antioxidant activities .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by its molecular formula C14H15N3O5S2, average mass of 369.416 Da, and monoisotopic mass of 369.045319 Da .

Scientific Research Applications

Immune Response Modulation

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide, also known as CL 259,763, has demonstrated potential in modifying immune responses, particularly in relation to tumor growth. It has been found to augment the response of lymphocytes from tumor-primed animals, leading to increased tumor cell destruction. Additionally, it enhances the inhibitory effects of macrophages on tumor cell growth in vitro. This compound also restores the alloreactivity of lymphocytes in immunodepressed mice bearing tumors, suggesting potential applications in immunotherapy (Wang et al., 2004).

Restoration of Cytolytic T-Lymphocyte Response

Research has shown that CL 259,763 can restore the cytolytic T-lymphocyte response in various experimental models, including those compromised by immunosuppressive treatments like cyclosporin A. This highlights its potential in enhancing immune responses against weak antigens and in counteracting the immunotoxicity associated with certain cancer therapies (Wang et al., 1988).

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of derivatives of this compound. These derivatives have been evaluated for their antibacterial and antifungal activities, showing potential as antimicrobial agents. This includes studies on the thermal properties and the structural analysis of these compounds (Lahtinen et al., 2014).

Evaluation in Molecular Docking Analysis

The compound has been subjected to molecular docking studies to evaluate its potential interactions with biological targets. Such studies include the evaluation of its electronic and biological interactions, providing insights into its potential therapeutic applications, especially in the context of antifungal and anticancer activities (Bharathy et al., 2021).

Synthesis and Characterization

There has been significant research into the synthesis and characterization of this compound and its derivatives. These studies provide a detailed understanding of its chemical properties and potential for further pharmaceutical development. This includes investigations into new methods of synthesis and the exploration of its structural properties (Darwish et al., 2014).

Mechanism of Action

The mechanism of action of “N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide” and its derivatives is related to their anti-inflammatory effects . These compounds have shown efficacy in in vivo anti-inflammatory tests, with some compounds showing better inhibition than the standard inhibitor, SB 203580 .

Safety and Hazards

The safety and hazards of “N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide” and its derivatives have been evaluated in the context of their pharmacological properties . The most active compound in the series was found to be safe on gastric mucosa and did not induce oxidative stress in tissues .

Future Directions

The future directions for the study of “N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide” and its derivatives could involve further investigation of their pharmacological properties . The compounds have shown promising results in in vitro and in vivo anti-inflammatory tests, suggesting potential for further development as therapeutic agents .

Properties

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O3S/c1-10(18)16-12-6-8-14(9-7-12)21(19,20)17-13-4-2-11(15)3-5-13/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBFHDWNOYRJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90309690
Record name N-{4-[(4-Fluorophenyl)sulfamoyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

599-78-0
Record name NSC213595
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=213595
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-{4-[(4-Fluorophenyl)sulfamoyl]phenyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90309690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N4-ACETYL-N1-(4-FLUOROPHENYL)SULFANILAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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